molecular formula C12H14ClN B116682 N-Methyl-1-naphthalenemethylamine hydrochloride CAS No. 65473-13-4

N-Methyl-1-naphthalenemethylamine hydrochloride

Cat. No.: B116682
CAS No.: 65473-13-4
M. Wt: 207.7 g/mol
InChI Key: BVJVHPKFDIYQOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-naphthalenemethylamine hydrochloride can be synthesized through the reaction of 1-naphthylmethylamine with methylamine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-naphthalenemethylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthylmethylamine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-naphthalenemethylamine hydrochloride is unique due to its specific structure, which allows it to act as a versatile reagent in various chemical reactions. Its role in the synthesis of terbinafine highlights its importance in pharmaceutical applications .

Properties

IUPAC Name

N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJVHPKFDIYQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215793
Record name N-Methyl-N-naphthylmethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65473-13-4
Record name 1-Naphthalenemethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65473-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-naphthylmethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-naphthylmethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(1-naphthyl)methanamine hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHYL-N-NAPHTHYLMETHYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8VRT9B309
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the mechanism of action of butenafine hydrochloride, and how does N-Methyl-1-naphthalenemethylamine hydrochloride contribute to its activity?

A1: Butenafine hydrochloride, which incorporates the this compound structure, belongs to the benzylamine class of antifungals. These agents work by inhibiting squalene epoxidase, a critical enzyme in fungal ergosterol biosynthesis. [, ] This inhibition disrupts the fungal cell membrane's integrity, ultimately leading to cell death. While the precise role of the this compound moiety within butenafine hydrochloride isn't explicitly detailed in these studies, it's likely involved in binding interactions with the squalene epoxidase target. Further research could elucidate the specific contributions of this structure to butenafine hydrochloride's overall efficacy and pharmacological profile.

Q2: How does the topical application of butenafine hydrochloride lead to its efficacy against dermatophytes, and what is the role of this compound in this context?

A2: Research indicates that butenafine hydrochloride demonstrates potent activity against dermatophytes like Trichophyton mentagrophytes and Microsporum canis after topical administration. [] This efficacy is attributed to its fungicidal properties and prolonged retention within the skin, achieving concentrations significantly exceeding the minimum inhibitory concentrations for these fungi. [] The this compound component, as part of the butenafine hydrochloride structure, likely contributes to these properties, potentially influencing its skin permeability, distribution, and interaction with the squalene epoxidase target within the fungal cells.

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